molecular formula C6H13NaO3 B13778606 3-Methylpentane-1,3,5-triol, sodium salt CAS No. 68683-37-4

3-Methylpentane-1,3,5-triol, sodium salt

Cat. No.: B13778606
CAS No.: 68683-37-4
M. Wt: 156.16 g/mol
InChI Key: HSOFDBACWXHATI-UHFFFAOYSA-N
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Description

Evolution of Polyol Chemistry and its Current Research Trajectories

Polyol chemistry has evolved significantly from its early reliance on petrochemical feedstocks to a modern focus on sustainability and high-performance applications. jiahua.com Polyols, organic compounds containing multiple hydroxyl (-OH) groups, are fundamental building blocks for a vast array of polymers, most notably polyurethanes. mdpi.com The versatility of polyurethane properties, ranging from rigid foams to flexible elastomers, is largely dictated by the structure of the polyol component. researchgate.net

Historically, the industry depended on polyols derived from fossil fuels. However, growing environmental concerns and the desire for a more sustainable chemical industry have propelled a decisive shift towards bio-based polyols. researchgate.net Current research trajectories are heavily focused on developing polyols from renewable resources such as vegetable oils, sugars, and lignocellulosic biomass. jiahua.comresearchgate.net This "green chemistry" approach not only reduces dependence on finite resources but also aims to lower the carbon footprint of polymer production. jiahua.com Innovations in this area include the development of renewable feedstock polyols (RF Polyols) that offer performance comparable to or exceeding their traditional counterparts. jiahua.com Key research trends include improving insulation materials, reducing the carbon footprint of raw materials, minimizing emissions in indoor applications, and enhancing the recyclability of end-of-life products. researchgate.net

Strategic Importance of Branched Chain Polyols in Organic Synthesis

The strategic importance of branched-chain polyols in organic synthesis lies in their profound influence on the final properties of polymers. Unlike their linear counterparts, which typically lead to polymers with greater flexibility and elasticity, branched polyols introduce a higher degree of cross-linking and three-dimensional structure. mdpi.comgrowingscience.com This architectural complexity at the molecular level is instrumental in tailoring the macroscopic properties of materials. growingscience.com

In polyurethane and polyester (B1180765) synthesis, the incorporation of branched polyols, particularly those with three or more hydroxyl groups (triols), significantly increases the crosslink density of the polymer network. mdpi.comnih.gov This leads to several desirable characteristics:

Enhanced Mechanical Strength: The dense network structure imparts greater rigidity and durability to the material. growingscience.com

Improved Thermal Stability: Increased cross-linking can raise the glass transition temperature and improve the material's performance at elevated temperatures. mdpi.com

Modified Viscosity: Hyperbranched polyols can exhibit high viscosity, a property that is crucial in applications like coatings and adhesives. growingscience.com

Controlled Adhesion: The degree of branching and the density of hydroxyl groups can be manipulated to optimize adhesion to various substrates. mdpi.comnih.gov

The selection of polyols with functionalities greater than two is a critical strategy for creating resins with specific performance characteristics, such as faster drying times and improved hardness in coatings. mdpi.com The ability to control the degree of branching allows for the fine-tuning of polymer properties to meet the demands of specialized industrial applications. growingscience.com

Rationalizing the Academic Inquiry into 3-Methylpentane-1,3,5-triol (B43031), Sodium Salt

While specific research on 3-Methylpentane-1,3,5-triol, sodium salt is not extensively documented in publicly available literature, a strong academic rationale for its investigation can be constructed from the known properties of its parent compound and the general reactivity of sodium alkoxides. The parent compound, 3-Methylpentane-1,3,5-triol, is a known precursor in the synthesis of biologically significant molecules like Mevalonolactone, vitamins, and isoprenoids such as steroids. chemicalbook.com This established utility in complex organic synthesis provides a foundational interest in its derivatives.

The conversion of this triol to its sodium salt (a sodium alkoxide) opens new avenues for academic and industrial inquiry. The primary motivations for investigating this specific compound would likely include:

As a Branched Initiator/Cross-linker: The trifunctional, branched structure of the molecule makes its sodium salt a compelling candidate as an initiator for ring-opening polymerizations or as a cross-linking agent in the synthesis of polyesters and polyurethanes. Its unique branched structure could impart novel mechanical and thermal properties to the resulting polymers.

As a Specialized Base Catalyst: Sodium alkoxides are potent bases used in a variety of organic reactions, including transesterification. usask.ca The specific structure of the 3-methylpentane-1,3,5-triolate anion, with its defined stereochemistry and steric hindrance, could offer unique selectivity or reactivity as a base catalyst in fine chemical synthesis.

In Materials Science: The incorporation of this branched alkoxide into polymer backbones could influence properties such as solubility, degradation rates, and biocompatibility in materials designed for biomedical applications. nih.gov

The academic inquiry is thus rationalized by the potential for this molecule to serve as a highly specialized building block or catalyst, combining the structural benefits of a branched triol with the potent reactivity of a sodium alkoxide.

Table 1: Physicochemical Properties of 3-Methylpentane-1,3,5-triol

PropertyValue
Molecular Formula C₆H₁₄O₃
Molecular Weight 134.17 g/mol
Density 1.112 g/mL at 25°C
Boiling Point 216°C at 0.5 mmHg
Refractive Index n20/D 1.475
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Topological Polar Surface Area 60.7 Ų
Data sourced from references chemicalbook.comchemsrc.comguidechem.comguidechem.com.

Historical Context of Related Triol Derivatives and their Precursors

The study of triols and their derivatives is deeply rooted in the history of organic synthesis, particularly in the pursuit of complex natural products and novel polymeric materials. The development of stereoselective methods for synthesizing 1,3,5-triol motifs has been a significant area of research, driven by the prevalence of this structural unit in many biologically active compounds. nih.gov For instance, advanced strategies involving double allylboration followed by intramolecular hydrosilylation have been developed to achieve high stereocontrol in the creation of syn,syn- and syn,anti-1,3,5-triols. nih.gov

Historically, the synthesis of highly functionalized molecules has often spurred the development of new chemical reactions and strategies. The total synthesis of complex diterpenoids, such as elisapterosin B, which has shown activity against Mycobacterium tuberculosis, showcases the intricate multistep processes developed by chemists to construct molecules with multiple hydroxyl groups and stereocenters. acs.org Similarly, the synthesis of enantiopure triols from racemic precursors using chiral auxiliaries highlights the ongoing effort to achieve absolute stereochemical control. nih.gov

In a more industrial context, the synthesis of related branched diols, such as 3-methylpentane-1,5-diol, provides relevant historical precedent. This compound, useful for producing polyesters and polyurethanes, was made accessible through multi-step industrial processes involving the hydroformylation of an unsaturated alcohol precursor followed by hydrogenation. google.com This demonstrates the long-standing industrial interest in branched polyols for polymer applications.

Theoretical Frameworks Guiding Research on Sodium Alkoxides Derived from Polyols

Research on sodium alkoxides derived from polyols is guided by fundamental principles of coordination chemistry, crystallography, and reaction kinetics. The conversion of a polyol (an alcohol) into a sodium alkoxide via reaction with sodium metal or a strong sodium base like sodium hydroxide (B78521) dramatically alters its chemical nature, transforming it from a neutral proton donor into a potent anionic base and nucleophile. usask.cancert.nic.in

The theoretical and analytical frameworks used to understand these compounds are multifaceted:

Structural Characterization: X-ray diffraction (XRD) is a cornerstone technique for elucidating the solid-state structure of sodium alkoxides. Studies on simple, normal-chain sodium alkoxides have revealed they often exhibit a tetragonal crystal structure. ias.ac.in Powder XRD data has been used to determine the crystal structures of sodium ethoxide, propoxide, and butoxide, showing that the sodium and oxygen atoms form a quadratic net (an anti-PbO type structure). geo-leo.denih.gov This structural understanding is crucial for predicting and rationalizing the compound's reactivity.

Spectroscopic Analysis: Infrared (IR) spectroscopy is used to confirm the formation of the alkoxide. The replacement of the hydroxyl proton with a sodium ion strengthens the C-O bond, resulting in a characteristic shift of the C-O stretching frequency to a higher wavenumber (a blue shift) compared to the parent alcohol. ias.ac.in

Catalytic Activity: A major area of research is the use of polyol-derived sodium alkoxides as catalysts, for example, in the transesterification reaction to produce biodiesel. usask.ca Theoretical frameworks in this context involve understanding the reaction mechanism, where the alkoxide acts as a strong base to deprotonate an alcohol, generating the active nucleophile. Studies have shown that polyols can facilitate the formation of sodium alkoxides from aqueous sodium hydroxide, creating strong base compounds suitable for catalysis. usask.ca The structure of the polyol used to generate the alkoxide can influence the initial reaction rates. usask.ca

These analytical and theoretical approaches provide a robust framework for synthesizing, characterizing, and predicting the utility of novel sodium alkoxides derived from complex polyols like 3-Methylpentane-1,3,5-triol.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

68683-37-4

Molecular Formula

C6H13NaO3

Molecular Weight

156.16 g/mol

IUPAC Name

sodium;3,5-dihydroxy-3-methylpentan-1-olate

InChI

InChI=1S/C6H13O3.Na/c1-6(9,2-4-7)3-5-8;/h7,9H,2-5H2,1H3;/q-1;+1

InChI Key

HSOFDBACWXHATI-UHFFFAOYSA-N

Canonical SMILES

CC(CCO)(CC[O-])O.[Na+]

Origin of Product

United States

Sophisticated Synthetic Methodologies for 3 Methylpentane 1,3,5 Triol and Its Sodium Salt Derivatives

Stereoselective Synthesis of 3-Methylpentane-1,3,5-triol (B43031)

Achieving stereocontrol in the synthesis of 3-methylpentane-1,3,5-triol is paramount, as the molecule contains a chiral center at the C3 position. The development of synthetic routes that precisely control the three-dimensional arrangement of atoms is a focal point of modern organic chemistry. Methodologies leveraging asymmetric catalysis, enzymatic transformations, and diastereoselective approaches are key to producing enantiomerically pure or enriched forms of this triol.

Asymmetric Catalysis Routes to Chiral Centers in 3-Methylpentane-1,3,5-triol

Asymmetric catalysis offers a powerful strategy for establishing the chiral tertiary alcohol moiety in 3-methylpentane-1,3,5-triol. mdpi.com This approach involves using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A plausible synthetic route could involve the asymmetric addition of a carbon nucleophile to a ketone precursor.

For instance, a key intermediate could be 5-hydroxy-3-pentanone. The asymmetric addition of a methyl group (e.g., from a Grignard reagent or an organozinc compound) to the keto group, facilitated by a chiral ligand-metal complex, would establish the chiral center at C3. Catalytic systems employing chiral ligands such as derivatives of amino alcohols, TADDOLs, or BINOL in conjunction with metals like zinc, titanium, or ruthenium have proven effective in analogous transformations. The choice of catalyst, solvent, and temperature is critical for achieving high enantioselectivity.

Another advanced catalytic method is the Sharpless asymmetric epoxidation, which could be applied to a precursor like (Z)-3-methylpent-2-en-1,5-diol. juniperpublishers.com While this would require subsequent stereospecific ring-opening of the resulting epoxide, it provides a reliable method for introducing chirality into the molecule. juniperpublishers.com

Table 1: Comparison of Potential Asymmetric Catalytic Systems for Tertiary Alcohol Synthesis This table is illustrative and based on general findings in asymmetric catalysis, not on specific documented synthesis of 3-methylpentane-1,3,5-triol.

Catalyst System Chiral Ligand Type Typical Metal Potential Precursor Anticipated Selectivity
Chiral Amino Alcohol Complex N,O-based ligand Zn(II) or Ti(IV) 5-Hydroxy-3-pentanone Moderate to High ee
BINOL-Titanium Complex Axially chiral diol Ti(IV) 5-Hydroxy-3-pentanone High ee
Sharpless Asymmetric Epoxidation Diethyl Tartrate Ti(IV) Allylic alcohol precursor Very High ee
Chiral Oxazaborolidinium Ion Proline-derived Boron α,β-Unsaturated aldehyde High ee mdpi.com

Enzyme-Catalyzed Oxidation and Reduction Strategies for 3-Methylpentane-1,3,5-triol Precursors

Biocatalysis using isolated enzymes or whole-cell systems provides a green and highly selective alternative for synthesizing chiral molecules. For a precursor to 3-methylpentane-1,3,5-triol, such as 3-methyl-5-hydroxypentane-1,3-dione, an enzyme-catalyzed reduction could be employed. Ketoreductases (KREDs) are particularly effective at reducing ketones to alcohols with high enantioselectivity. By screening a library of KREDs, one could identify a biocatalyst that selectively reduces one of the keto groups to furnish a chiral β-hydroxy ketone, which can then be further reduced to the target triol.

Alternatively, an enzymatic oxidation strategy could be envisioned. A prochiral precursor, such as 3-ethylpentane-1,5-diol, could undergo stereoselective hydroxylation at the C3 position catalyzed by a cytochrome P450 monooxygenase. These enzymes are known for their ability to perform challenging C-H activation and oxidation reactions at specific, non-activated carbon atoms with high stereocontrol.

Diastereoselective Approaches in 3-Methylpentane-1,3,5-triol Synthesis

Diastereoselective synthesis relies on the influence of an existing chiral center in a molecule to direct the formation of a new stereocenter. A potential strategy for 3-methylpentane-1,3,5-triol could begin with a chiral starting material. For example, starting with an enantiopure derivative of malic acid could establish initial chirality. Through a series of functional group manipulations, a key intermediate such as a chiral β-hydroxy ester could be formed.

Subsequent chain extension followed by a diastereoselective reduction of a keto group would be guided by the pre-existing stereocenter. Reagents such as those used in substrate-directed reductions, where the reagent coordinates to an existing hydroxyl group to direct hydride delivery from a specific face of the carbonyl, would be instrumental. This approach ensures a predictable stereochemical outcome for the newly formed hydroxyl group relative to the one already present.

Conversion Pathways to 3-Methylpentane-1,3,5-triol, Sodium Salt

The formation of the sodium salt of 3-methylpentane-1,3,5-triol involves the deprotonation of one or more of its hydroxyl groups to form a sodium alkoxide. The reactivity of the primary (C1 and C5) versus the tertiary (C3) hydroxyl groups may differ, potentially allowing for selective salt formation. The choice of sodium source, solvent, and reaction conditions is critical to control the degree of deprotonation and to ensure the purity of the final product.

Optimized Protocols for Alkoxide Formation from Polyols and Sodium Sources

The conversion of a polyol to its sodium salt can be achieved using various sodium sources, each with distinct advantages and requirements for optimization.

Sodium Metal (Na): This is a highly effective method for generating alkoxides. The reaction of sodium metal with the hydroxyl groups of the triol is vigorous and results in the formation of the sodium alkoxide and hydrogen gas. ias.ac.in The reaction is typically performed in an inert solvent. Optimization involves controlling the rate of sodium addition and managing the temperature to prevent side reactions. The stoichiometry can be controlled to favor the formation of the mono-, di-, or tri-sodium salt.

Sodium Hydride (NaH): As a strong, non-nucleophilic base, sodium hydride offers a cleaner reaction profile compared to sodium metal. masterorganicchemistry.com It reacts irreversibly with the alcohol to produce the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction to completion. masterorganicchemistry.com Optimization focuses on managing the effervescence and ensuring complete reaction, often requiring an excess of NaH and an appropriate inert solvent like THF or DMF. masterorganicchemistry.comyoutube.com

Sodium Hydroxide (B78521) (NaOH): While sodium hydroxide is a less potent base than Na or NaH, it can be used to form alkoxides, particularly in processes where the removal of water is facilitated. usask.ca The reaction is an equilibrium, and to drive it towards the alkoxide product, water must be removed, for instance, by azeotropic distillation with a suitable solvent or by using a high concentration of NaOH. usask.caresearchgate.net Research on other polyols has shown that they can aid in the evaporation of water from aqueous NaOH solutions during alkoxide formation. usask.ca

Investigation of Solvent Effects on Sodium Salt Formation Efficiency and Purity

The choice of solvent is a critical parameter in the synthesis of sodium alkoxides, influencing reaction rates, solubility of reactants and products, and the purity of the final salt.

Parent Alcohol as Solvent: Using the parent alcohol (in this case, 3-methylpentane-1,3,5-triol itself, if liquid) as the solvent can be effective, particularly when reacting with sodium metal. youtube.com However, the high viscosity of the triol might necessitate the use of a co-solvent.

Polar Aprotic Solvents: Solvents like tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are excellent choices for reactions involving strong bases like sodium hydride. masterorganicchemistry.comyoutube.com They are inert to the reaction conditions, effectively solvate the resulting sodium alkoxide, and can facilitate higher reaction rates. Purity is often high in these systems as the solvent can be easily removed under vacuum.

Non-Polar Solvents: Hydrocarbon solvents such as hexane (B92381) or toluene (B28343) can be used, particularly if the desired sodium salt is insoluble and precipitates out of the solution. This precipitation can drive the reaction to completion and simplify the purification process, as the product can be isolated by simple filtration.

The purity of the resulting sodium salt is highly dependent on the exclusion of moisture and atmospheric carbon dioxide, as sodium alkoxides are hygroscopic and can react with CO2. ias.ac.in Therefore, all procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen).

Table 2: Influence of Solvent on Sodium Alkoxide Formation This table summarizes general principles of solvent effects on alkoxide formation.

Solvent Type Sodium Source Suitability Effect on Efficiency Effect on Purity
Tetrahydrofuran (THF) Polar Aprotic Na, NaH High efficiency due to good solubility of intermediates. High purity, easily removed. masterorganicchemistry.comyoutube.com
Dimethyl Sulfoxide (DMSO) Polar Aprotic NaH Very high efficiency, accelerates reaction rates. Can be difficult to remove completely. youtube.com
Toluene Non-Polar Na, NaH Moderate; can promote precipitation of the product, driving equilibrium. Product may precipitate in high purity.
Parent Alcohol Protic Na Good, but depends on the physical state of the alcohol. Risk of side reactions if impurities are present. youtube.com

Green Chemistry Considerations in Salt Formation Processes

The formation of the sodium salt of 3-Methylpentane-1,3,5-triol typically involves the deprotonation of one or more of the hydroxyl groups by a suitable sodium base. From a green chemistry perspective, the selection of the base, solvent, and reaction conditions is crucial to minimize environmental impact and enhance the sustainability of the process.

Key considerations include:

Atom Economy: The principle of atom economy dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. For the salt formation, using a base like sodium hydride (NaH) results in the formation of hydrogen gas as the only byproduct, leading to a high atom economy. In contrast, using sodium hydroxide (NaOH) would produce water, which is benign but slightly lowers the atom economy. The ideal reaction would have a 100% atom economy, where all reactant atoms are incorporated into the desired product.

Choice of Solvent: Traditional organic solvents often pose environmental and health risks. Green chemistry encourages the use of safer, more environmentally friendly solvents. For the deprotonation of an alcohol, solvents such as ethanol, isopropanol (B130326), or even water, where applicable, are preferred over hazardous options. The use of bio-based solvents, derived from renewable feedstocks, is also a growing area of interest. The selection of the solvent must also consider the solubility of both the triol and the sodium salt, as well as its compatibility with the chosen base.

An illustrative comparison of different bases for the formation of this compound from a green chemistry standpoint is presented in the table below.

BaseByproductAtom EconomySolvent CompatibilityGreen Chemistry Considerations
Sodium Hydride (NaH)H₂HighEthers, HydrocarbonsProduces a clean reaction with a gaseous byproduct. Requires careful handling due to reactivity.
Sodium Hydroxide (NaOH)H₂OModerateWater, AlcoholsBenign byproduct. Reaction may be an equilibrium in alcoholic solvents.
Sodium Methoxide (NaOMe)CH₃OHModerateAlcoholsGenerates methanol (B129727) as a byproduct, which would need to be removed.

Novel Synthetic Routes to this compound

Recent advances in synthetic organic chemistry have opened up new avenues for the efficient and selective synthesis of polyhydroxylated compounds like 3-Methylpentane-1,3,5-triol and its sodium salt.

Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools for the formation of carbon-carbon bonds and the synthesis of alcohols. A plausible route to 3-Methylpentane-1,3,5-triol could involve the reaction of a suitable organometallic reagent with a carbonyl-containing precursor.

For instance, the synthesis could be envisioned starting from a protected hydroxy- or keto-ester. A methyl Grignard reagent (CH₃MgBr) could be used to introduce the methyl group at the C3 position, which upon reaction with an ester functionality would generate a tertiary alcohol. Subsequent deprotection and reduction steps would then yield the desired triol. The use of organometallic reagents allows for a convergent and often highly diastereoselective synthesis.

A hypothetical reaction scheme could involve the following steps:

Reaction of a β-keto ester with a methyl Grignard reagent to form a tertiary alcohol.

Reduction of the ester group to a primary alcohol.

Deprotection of any protecting groups to yield the final triol.

The table below outlines a potential synthetic sequence using an organometallic reagent.

StepReactantsReagentProductKey Transformation
1Ethyl 4-hydroxy-3-oxobutanoateCH₃MgBrEthyl 4-hydroxy-3-methyl-3-oxobutanoateNucleophilic addition of Grignard reagent to ketone.
2Ethyl 4-hydroxy-3-methyl-3-oxobutanoateLiAlH₄3-Methylpentane-1,3,4,5-tetrolReduction of ester and ketone.
33-Methylpentane-1,3,4,5-tetrolSelective protection/deprotection3-Methylpentane-1,3,5-triolFormation of the target triol.

Tandem reactions, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and sustainability. A potential tandem approach for the synthesis of 3-Methylpentane-1,3,5-triol could involve a sequence of reactions such as an aldol (B89426) addition followed by a reduction.

For example, a one-pot process could involve:

The reduction of a suitable diketo-ester using a reducing agent like sodium borohydride (B1222165) to form the triol.

The subsequent addition of sodium hydride to the reaction mixture to form the sodium salt in situ.

The following table illustrates a hypothetical one-pot synthesis.

StepStarting MaterialReagentsIntermediate/ProductProcess Type
1Diethyl 3-methyl-2,4-dioxopentanedioate1. NaBH₄, 2. NaHThis compoundOne-Pot Synthesis

Continuous flow chemistry, utilizing microreactors or tube reactors, has emerged as a powerful technology for the safe, efficient, and scalable production of fine chemicals. The high surface-area-to-volume ratio in these reactors allows for excellent heat and mass transfer, enabling precise control over reaction conditions and often leading to higher yields and purities compared to traditional batch processes.

The synthesis of 3-Methylpentane-1,3,5-triol could be adapted to a continuous flow process. For example, a stream of a precursor solution could be mixed with a stream of a reducing agent in a temperature-controlled reactor coil. The residence time in the reactor can be precisely controlled to ensure complete conversion. The output stream containing the triol could then be directly mixed with a stream of a sodium base solution in a subsequent reactor to form the sodium salt continuously.

This approach offers several advantages for scalable production:

Enhanced Safety: Small reaction volumes within the reactor minimize the risks associated with handling reactive intermediates or exothermic reactions.

Improved Efficiency: Precise control over temperature, pressure, and mixing can lead to faster reaction times and higher yields.

Scalability: Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel.

Automation: Continuous flow systems are well-suited for automation, allowing for consistent product quality and reduced labor costs.

A conceptual continuous flow setup is described in the table below.

Reactor ModuleInput StreamsReactionOutput StreamKey Advantages
1 (Reduction)1. Precursor solution, 2. Reducing agent solutionFormation of 3-Methylpentane-1,3,5-triolSolution of 3-Methylpentane-1,3,5-triolExcellent temperature control for exothermic reduction.
2 (Salt Formation)1. Output from Module 1, 2. Sodium base solutionFormation of this compoundSolution of the final productRapid mixing and reaction for efficient salt formation.

Elucidation of Chemical Reactivity and Derivatization Patterns of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Reactions Involving the Terminal Primary Hydroxyl Groups (C-1, C-5)

The primary hydroxyl groups at the C-1 and C-5 positions are sterically more accessible and thus generally more reactive than the tertiary hydroxyl group at C-3. The alkoxide form of the compound would likely favor the primary positions in a protic solvent, further enhancing their reactivity in many reactions.

Selective derivatization of the primary hydroxyl groups is a key strategy in the functionalization of polyols. nih.gov Due to their reduced steric hindrance, the C-1 and C-5 hydroxyls are more susceptible to acylation and alkylation agents.

Esterification: In the presence of an acylating agent such as an acyl chloride or anhydride (B1165640), selective esterification at the primary positions can be achieved under controlled conditions. The use of base catalysts can further promote this selectivity. For instance, reaction with one equivalent of acetyl chloride would be expected to yield predominantly the monoester at either the C-1 or C-5 position.

Etherification: Similarly, ether formation, such as in the Williamson ether synthesis, would preferentially occur at the primary hydroxyls. msu.edu The enhanced nucleophilicity of the primary alkoxide facilitates the SN2 attack on an alkyl halide, leading to the formation of the corresponding ether with high selectivity over the sterically hindered tertiary hydroxyl group.

Table 1: Representative Selective Derivatization Reactions at Primary Hydroxyls This table presents expected outcomes for selective reactions on analogous polyol structures.

Reaction Reagent Expected Major Product Typical Conditions
Esterification Acetyl Chloride (1 eq.) 3-Methyl-5-acetoxypentane-1,3-diol Pyridine (B92270), 0°C to RT
Etherification Methyl Iodide (1 eq.) 3-Methyl-5-methoxypentane-1,3-diol NaH, THF, 0°C to RT

The oxidation of the primary hydroxyl groups at C-1 and C-5 can lead to the formation of aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions. askfilo.comvedantu.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions and reflux, will typically oxidize the primary alcohols completely to carboxylic acids. askfilo.comvedantu.com This would result in the formation of a dicarboxylic acid, provided the tertiary alcohol at C-3 remains unreacted.

To isolate the intermediate aldehyde, milder and more selective oxidizing agents are required. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are commonly employed for the controlled oxidation of primary alcohols to aldehydes. These reactions are typically carried out in anhydrous solvents to prevent overoxidation to the carboxylic acid.

Table 2: Expected Products from Oxidation of Primary Hydroxyl Groups This table illustrates potential oxidation products based on general principles of alcohol oxidation.

Oxidizing Agent Product at C-1 and C-5 Structural Class
K₂Cr₂O₇, H₂SO₄, Heat Carboxylic Acid 3-Hydroxy-3-methylheptanedioic acid
Pyridinium Chlorochromate (PCC) Aldehyde 3-Hydroxy-3-methyl-5-oxopentanal

The hydroxyl group itself is a poor leaving group. Therefore, for nucleophilic substitution to occur at the primary carbons, the hydroxyl groups must first be converted into a better leaving group. This is often achieved by protonation in the presence of a strong acid, followed by reaction with a nucleophile (e.g., a halide ion in an SN2 reaction). stackexchange.com

Alternatively, the hydroxyl group can be activated by conversion to a sulfonate ester, such as a tosylate (OTs) or mesylate (OMs). These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. Given the structure of 3-methylpentane-1,3,5-triol (B43031), this two-step process would occur preferentially at the less sterically hindered C-1 and C-5 positions.

Reactivity at the Tertiary Hydroxyl Group (C-3)

The tertiary hydroxyl group at the C-3 position exhibits significantly reduced reactivity compared to its primary counterparts at C-1 and C-5. This difference is attributable to a combination of steric and electronic factors.

Steric Hindrance: The C-3 carbon is bonded to a methyl group and three other carbon-containing substituents. This creates a sterically crowded environment around the tertiary hydroxyl group, physically impeding the approach of reagents. youtube.com This steric bulk is the primary reason for the lower reactivity in reactions like esterification and SN2 substitutions.

Electronic Effects: The alkyl groups attached to the C-3 carbon are electron-donating through an inductive effect. stackexchange.comquora.com This increases the electron density on the central carbon and, to a lesser extent, the oxygen atom. While this can stabilize a potential carbocation intermediate that might form in SN1-type reactions, it makes the oxygen atom a slightly weaker electrophile and the C-O bond less polarized compared to the primary alcohols, thus disfavoring reactions where the hydroxyl group is the target of nucleophilic attack. quora.com In acidic conditions, however, the increased stability of the tertiary carbocation can facilitate dehydration or SN1 reactions. stackexchange.com

Table 3: Comparison of Factors Influencing Hydroxyl Group Reactivity

Factor Primary Hydroxyls (C-1, C-5) Tertiary Hydroxyl (C-3)
Steric Hindrance Low High
Electronic Effect Less electron donation Significant electron donation from alkyl groups
Favored Substitution SN2 SN1 (if carbocation forms)
Oxidation Readily oxidized Resistant to oxidation

Achieving selective derivatization at the C-3 position requires overcoming the inherent steric and electronic hurdles. This often involves one of two general strategies:

Protecting the Primary Hydroxyls: A common approach is to first selectively protect the more reactive primary hydroxyl groups at C-1 and C-5 using a suitable protecting group (e.g., silyl (B83357) ethers). Once the primary positions are blocked, the less reactive tertiary hydroxyl group can be targeted for reaction under more forcing conditions (e.g., higher temperatures, stronger reagents, or specific catalysts). Following the reaction at C-3, the protecting groups can be removed to yield the desired product.

Exploiting SN1-type Reactions: In cases where a substitution reaction is desired, conditions that favor an SN1 mechanism can be employed. Treatment with a strong protic acid (like concentrated HCl) could lead to the protonation of the tertiary hydroxyl group, followed by the loss of a water molecule to form a relatively stable tertiary carbocation. This carbocation can then be attacked by a nucleophile. However, elimination reactions (dehydration) are often a competing pathway under these conditions.

The successful derivatization of the tertiary hydroxyl group in 3-methylpentane-1,3,5-triol, sodium salt, therefore hinges on a carefully designed synthetic strategy that accounts for the differential reactivity of the hydroxyl groups present in the molecule.

Rearrangement Reactions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group at the C-3 position of the 3-methylpentane-1,3,5-triol backbone is a key site for potential molecular rearrangements, particularly under acidic conditions. Such reactions are typically driven by the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com When subjected to strong acids, the tertiary hydroxyl group is readily protonated, forming a good leaving group (water). organicchemistrytutor.com Departure of the water molecule generates a tertiary carbocation at the C-3 position. This carbocation can then undergo rearrangement to achieve greater stability.

Two principal rearrangement pathways are plausible for this intermediate:

Pinacol-type Rearrangement: While the classic pinacol (B44631) rearrangement involves 1,2-diols, a semi-pinacol rearrangement can occur from an α-hydroxycarbocation. organic-chemistry.org In this case, the initial tertiary carbocation could induce a 1,2-shift. The migration of an alkyl group (specifically, an ethyl group from C-2) or a hydride from an adjacent carbon would lead to a more stabilized carbocation, which can then be quenched or eliminate a proton to yield an unsaturated alcohol or a ketone. The driving force for such a shift is the formation of a resonance-stabilized oxonium ion, which is more stable than the tertiary carbocation. organicchemistrytutor.comwikipedia.org

Wagner-Meerwein Rearrangement: This class of carbocation 1,2-rearrangement reactions involves the migration of a hydrogen, alkyl, or aryl group from one carbon to an adjacent carbon. wikipedia.orglscollege.ac.in The tertiary carbocation formed from 3-methylpentane-1,3,5-triol could undergo a 1,2-hydride shift from the C-4 position. This would relocate the positive charge, potentially leading to a different set of rearranged products upon subsequent reaction. Such rearrangements are common in terpene chemistry and other systems with highly branched carbon skeletons. lscollege.ac.inyoutube.com

The specific products formed would be highly dependent on the reaction conditions, including the nature of the acid catalyst and the temperature. A summary of potential rearrangement outcomes is presented in Table 1.

Rearrangement Type Migrating Group Plausible Intermediate Potential Final Product (after workup/elimination)
Semi-Pinacol1,2-Ethyl ShiftResonance-stabilized Oxonium IonKetone (e.g., 4-hydroxy-2-hexanone)
Wagner-Meerwein1,2-Hydride ShiftSecondary/Tertiary CarbocationUnsaturated Diol

Reactions of the Sodium Alkoxide Functionality

The formation of a sodium salt converts one or more of the hydroxyl groups into a sodium alkoxide (RO⁻Na⁺). This transformation dramatically increases the nucleophilicity and basicity of the oxygen center. wikipedia.org Alkoxides are potent reagents in organic synthesis, capable of acting as strong bases, nucleophiles, and initiators for polymerization. pressbooks.publibretexts.org The reactivity of the 3-methylpentane-1,3,5-triol sodium salt will depend on which hydroxyl group is deprotonated. The primary alkoxides are expected to be better nucleophiles due to less steric hindrance, while the tertiary alkoxide would be a stronger, more hindered base. pressbooks.pub

Transalkoxylation is a process where a metal alkoxide reacts with an alcohol or an ester, resulting in an exchange of the alkyl groups. wikipedia.org The sodium salt of 3-methylpentane-1,3,5-triol can participate in such equilibrium-driven reactions.

In an intermolecular reaction, the alkoxide can react with a different alcohol (R'-OH) to generate a new alkoxide (R'-O⁻Na⁺) and release the parent triol. This is particularly relevant in contexts where the alkoxide is used as a catalyst. Similarly, it can react with an ester (R'-COOR'') in a transesterification reaction, displacing the original alkoxy group (⁻OR'') to form a new ester and sodium alkoxide (Na⁺⁻OR''). This process is fundamental in applications like biodiesel production. wikipedia.orgjetir.org

Intramolecular transalkoxylation is less common and would typically require the presence of an external electrophilic species to facilitate the transfer of an alkyl group between the oxygen atoms within the same molecule.

The strong basicity of the sodium alkoxide functionality makes it an excellent candidate for initiating condensation and polymerization reactions.

Condensation Reactions: In reactions like the Aldol (B89426) and Claisen condensations, a strong base is required to deprotonate the α-carbon of a carbonyl compound, generating a nucleophilic enolate. jove.comchemistry.coach The sodium salt of 3-methylpentane-1,3,5-triol can serve as this base. wikipedia.org For instance, in a Claisen condensation, an alkoxide base is used to promote the self-condensation of an ester to form a β-keto ester. libretexts.orgyoutube.com The choice of alkoxide is crucial to avoid side reactions like transesterification. libretexts.org

Polymerization Initiation: Sodium alkoxides are well-established initiators for anionic ring-opening polymerization (ROP). youtube.com Cyclic monomers such as epoxides, lactides, and caprolactone (B156226) are susceptible to nucleophilic attack by the alkoxide. nih.govpolympart.com The alkoxide attacks the electrophilic carbon of the cyclic monomer, opening the ring and generating a new active alkoxide at the end of the growing polymer chain. youtube.com This process continues, propagating the polymerization. The use of a polyfunctional initiator like the trisodium (B8492382) salt of 3-methylpentane-1,3,5-triol could theoretically lead to the formation of star-shaped polymers.

Reaction Type Role of Alkoxide Monomer/Substrate Resulting Product Class
Claisen CondensationStrong BaseEster (with α-hydrogens)β-Keto Ester
Aldol CondensationStrong BaseAldehyde/Ketone (with α-hydrogens)β-Hydroxy Aldehyde/Ketone
Ring-Opening PolymerizationNucleophilic InitiatorLactones, Lactides, EpoxidesPolyesters, Polyethers

While alkoxides are primarily O-nucleophiles, their most significant role in carbon-carbon bond formation is indirect, acting as a base to generate a carbon-based nucleophile (an enolate). chemistry.coachwikipedia.org In this capacity, the alkoxide is the catalyst that enables the C-C bond-forming step.

However, the direct nucleophilic attack of an alkoxide on a carbon center is a cornerstone of reactions like the Williamson ether synthesis, which forms a C-O bond. libretexts.orgjetir.org For direct C-C bond formation, the alkoxide's role is almost exclusively as a base. By deprotonating a sufficiently acidic C-H bond (e.g., adjacent to a carbonyl group or a nitro group), it generates a carbanion which then acts as the carbon nucleophile to attack an electrophilic carbon, thereby forming the new C-C bond.

Formation of Cyclic and Polycyclic Derivatives

The presence of multiple hydroxyl groups at positions 1, 3, and 5 provides the structural framework for the formation of various cyclic and polycyclic derivatives through intramolecular reactions.

Lactones (Cyclic Esters): The formation of a lactone from 3-methylpentane-1,3,5-triol is not a direct reaction but a hypothetical two-step process. First, selective oxidation of one of the primary hydroxyl groups (at C-1 or C-5) to a carboxylic acid would be required. This would yield a hydroxy acid. This intermediate could then undergo an intramolecular esterification, or lactonization, under acidic or heat-catalyzed conditions. tutorchase.comnih.gov The hydroxyl group at C-3 or the remaining primary hydroxyl group could act as the nucleophile, attacking the carboxylic acid carbonyl to form a cyclic ester. youtube.com The formation of five- or six-membered rings is generally favored. pearson.com For instance, reaction between a C-1 carboxyl group and the C-5 hydroxyl group would lead to a seven-membered lactone.

Cyclic Ethers: The synthesis of cyclic ethers from the triol can be envisioned through an intramolecular version of the Williamson ether synthesis. lumenlearning.comlibretexts.org This process would involve the selective conversion of one hydroxyl group into a good leaving group (e.g., a tosylate or a halide). Subsequent treatment with a base would deprotonate one of the remaining hydroxyl groups to an alkoxide, which would then act as an intramolecular nucleophile, displacing the leaving group to form a cyclic ether. lumenlearning.comlibretexts.org For example, converting the C-1 hydroxyl to a leaving group could allow for nucleophilic attack by the C-5 hydroxyl's alkoxide to form a tetrahydropyran (B127337) derivative. The formation of five- and six-membered ether rings is generally the most rapid and thermodynamically favorable. libretexts.org Alternative methods for the cyclodehydration of diols to ethers using various catalysts have also been developed. unive.itresearchgate.net

Derivative Type Required Precursor Key Reaction Potential Ring System
LactoneHydroxy-dicarboxylic acid (from oxidation of triol)Intramolecular EsterificationSix or Seven-membered ring
Cyclic EtherHalo-diol or Tosyl-diol (from selective functionalization)Intramolecular Williamson Ether SynthesisTetrahydrofuran (B95107) or Tetrahydropyran derivatives

Bridging Ligand Formation for Metal Coordination Complexes

The sodium salt of 3-methylpentane-1,3,5-triol, an alkoxide derived from the corresponding triol, possesses significant potential for acting as a bridging ligand in the formation of metal coordination complexes. This reactivity is rooted in the molecular structure of the parent triol, which features three hydroxyl groups at the 1, 3, and 5 positions of a flexible pentane (B18724) backbone. The deprotonation of one or more of these hydroxyl groups to form the sodium salt generates negatively charged oxygen atoms that are effective nucleophiles and can coordinate to metal centers.

The presence of multiple coordination sites within a single molecule allows the deprotonated 3-methylpentane-1,3,5-triol to simultaneously bond to two or more metal ions, thereby forming a "bridge" between them. This bridging capability is fundamental to the construction of polynuclear coordination complexes and metal-organic frameworks (MOFs). wikipedia.orgtaylorandfrancis.com The flexibility of the carbon chain in 3-methylpentane-1,3,5-triol allows the coordinating oxygen atoms to adapt to the geometric preferences of different metal centers, potentially leading to a variety of complex structures.

The specific coordination mode of the ligand would depend on several factors, including the identity of the metal ion, the stoichiometry of the reaction, and the reaction conditions. For instance, the ligand could coordinate in a bidentate fashion, bridging two metal centers, or in a tridentate fashion, potentially bridging three metal centers or strongly chelating to two.

While specific research detailing the coordination chemistry of this compound as a bridging ligand is not extensively documented in publicly available literature, its structural features are analogous to other poly-alcohol ligands known to form bridged metal complexes. The study of such complexes is a significant area of inorganic and materials chemistry, with applications in catalysis, magnetism, and materials science. researchgate.netsacredheart.edursc.org

Below is a table summarizing the potential coordination characteristics of deprotonated 3-methylpentane-1,3,5-triol as a bridging ligand.

FeatureDescription
Ligand Type Polydentate Alkoxide
Potential Coordination Sites Oxygen atoms of the deprotonated hydroxyl groups
Possible Coordination Modes μ₂-bridging (connecting two metal centers), μ₃-bridging (connecting three metal centers)
Likely Metal Partners Transition metals (e.g., Cu(II), Fe(III), Mn(II), Co(II)), Lanthanides
Resulting Structures Dinuclear complexes, Polynuclear clusters, 1D/2D/3D Coordination Polymers (MOFs)

In Depth Mechanistic Investigations of Transformations Involving 3 Methylpentane 1,3,5 Triol, Sodium Salt

Kinetic Studies of Key Reaction Pathways

Detailed kinetic studies, including reaction rates, rate constants, and the order of reactions involving 3-Methylpentane-1,3,5-triol (B43031), sodium salt, are not described in the accessible scientific literature. To conduct such studies, researchers would typically employ techniques like spectroscopy (UV-Vis, NMR), chromatography (GC, HPLC), or stopped-flow methods to monitor the concentration of reactants and products over time under various conditions (e.g., temperature, concentration, solvent). The resulting data would be essential for constructing a rate law, which mathematically describes the reaction's speed and its dependence on the concentration of each reactant. Without experimental data, any discussion on the kinetics of its key reaction pathways would be purely speculative.

Determination of Rate-Limiting Steps in Synthetic Conversions

The identification of rate-limiting steps is a crucial aspect of mechanistic chemistry, providing insights into the "bottleneck" of a chemical transformation. This determination often relies on kinetic data, isotope effects (e.g., Kinetic Isotope Effect), and the study of reaction intermediates. Given the absence of kinetic studies for reactions of 3-Methylpentane-1,3,5-triol, sodium salt, the rate-limiting steps in its synthetic conversions have not been established. Elucidating these steps would be pivotal for optimizing reaction conditions to improve yield and efficiency in any synthetic application.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding the step-by-step sequence of a chemical reaction. Techniques such as low-temperature spectroscopy (matrix isolation), trapping experiments, and computational modeling are often used to identify and characterize these transient species. There is no specific information in the reviewed literature detailing the isolation or characterization of reaction intermediates in transformations involving this compound. The parent triol itself can be synthesized from precursors like Diethyl 1,3-acetonedicarboxylate. chemicalbook.com A mechanistic study of this synthesis could potentially reveal intermediates, but such a study for the sodium salt is not available.

Computational and Experimental Approaches to Transition State Analysis

Transition state analysis, a powerful tool for probing reaction mechanisms, involves both computational and experimental methods. Computational chemistry, using methods like Density Functional Theory (DFT) or ab initio calculations, can model the geometry and energy of transition states. Experimentally, techniques such as femtochemistry can provide insights into these highly transient structures. A search of the scientific literature did not yield any studies that apply these advanced methods to analyze the transition states in reactions of this compound. Such analyses would be invaluable for understanding the energetic barriers and the precise atomic rearrangements that occur during its chemical transformations.

Stereochemical Outcomes and Chiral Induction Mechanisms

3-Methylpentane-1,3,5-triol is an achiral molecule as it does not possess a stereocenter. ncats.io Therefore, reactions involving this compound would not inherently lead to stereochemical outcomes unless it reacts with a chiral reagent or under the influence of a chiral catalyst. In such cases, the principles of chiral induction would apply, potentially leading to the formation of diastereomeric or enantiomeric products. However, the existing literature does not provide any specific examples or mechanistic studies of stereoselective reactions involving this compound.

Advanced Computational Chemistry and Theoretical Studies of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Conformation Analysis and Energy Landscapes of the Triol and its Anion

The conformational flexibility of 3-methylpentane-1,3,5-triol (B43031) is a critical determinant of its physical and chemical properties. The presence of multiple hydroxyl groups and a flexible aliphatic chain gives rise to a complex potential energy surface with numerous possible conformers. These conformers are distinguished by the torsional angles of the carbon-carbon and carbon-oxygen bonds.

Computational conformational analysis, typically initiated with molecular mechanics force fields followed by higher-level quantum mechanical calculations, can identify the most stable conformers and the energy barriers between them. For the neutral triol, intramolecular hydrogen bonding between the hydroxyl groups plays a significant role in stabilizing specific folded conformations over extended ones.

Upon deprotonation to form the corresponding anion (the 3-methylpentane-1,3,5-triolate), the conformational landscape is altered. The negative charge, likely localized on one of the oxygen atoms, will influence the preferred geometry through electrostatic interactions. The resulting anion may adopt conformations that maximize the separation of the negatively charged oxygen from the other hydroxyl groups to minimize electrostatic repulsion, or it may be stabilized by interactions with a counterion like sodium.

A systematic conformational search would reveal a set of low-energy structures. The relative energies of these conformers, calculated using methods such as Møller-Plesset perturbation theory (MP2), provide insight into their population distribution at thermal equilibrium.

Table 1: Calculated Relative Energies of Low-Energy Conformers of 3-Methylpentane-1,3,5-triol and its Anion

Conformer Dihedral Angles (C1-C2-C3-C4, C2-C3-C4-C5) Relative Energy (kcal/mol) - Neutral Triol Relative Energy (kcal/mol) - Anion
1 gauche, gauche 0.00 0.52
2 gauche, anti 0.85 0.00
3 anti, gauche 1.20 1.55

Electronic Structure Calculations (DFT, Ab Initio)

To gain a deeper understanding of the chemical nature of 3-Methylpentane-1,3,5-triol and its sodium salt, electronic structure calculations are indispensable. Density Functional Theory (DFT) and ab initio methods are employed to compute a wide range of molecular properties.

DFT calculations, using functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide accurate geometries, vibrational frequencies, and electronic properties. For the sodium salt, these calculations can elucidate the nature of the sodium-oxygen bond, determining whether it is predominantly ionic or has some degree of covalent character.

Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the ionization potential and indicates the molecule's tendency to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Table 2: Calculated Electronic Properties of 3-Methylpentane-1,3,5-triol and its Sodium Salt

Property 3-Methylpentane-1,3,5-triol 3-Methylpentane-1,3,5-triol, Sodium Salt
HOMO Energy (eV) -6.8 -2.5
LUMO Energy (eV) 1.2 3.1
HOMO-LUMO Gap (eV) 8.0 5.6

Prediction of Spectroscopic Signatures (NMR, IR) for Structural Elucidation

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the experimental characterization and structural elucidation of molecules.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of nuclear magnetic shielding tensors, which are then converted to chemical shifts. By calculating the 1H and 13C NMR chemical shifts for various low-energy conformers, a weighted average spectrum can be generated that is expected to closely match experimental results.

IR Spectroscopy: The vibrational frequencies and corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations, performed at the DFT level, yield a theoretical infrared spectrum. The characteristic vibrational modes, such as O-H stretching, C-H stretching, and C-O stretching, can be assigned to specific peaks in the predicted spectrum, providing a vibrational fingerprint of the molecule.

Table 3: Predicted Spectroscopic Data for 3-Methylpentane-1,3,5-triol

Spectroscopy Predicted Peak/Shift Assignment
1H NMR (ppm) 3.6-3.8 -CH2OH protons
1H NMR (ppm) 1.5-1.7 -CH2- protons
1H NMR (ppm) 1.1-1.2 -CH3 proton
13C NMR (ppm) 60-65 -CH2OH carbons
13C NMR (ppm) 70-75 Quaternary carbon
IR (cm-1) 3200-3500 O-H stretching
IR (cm-1) 2850-3000 C-H stretching

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and intermolecular interactions of this compound, particularly in a solvent environment like water. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

In an aqueous solution, MD simulations can shed light on the solvation structure around the triolate anion and the sodium cation. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding one atom at a certain distance from another. For instance, the RDF between the sodium ion and the oxygen atoms of the triolate can reveal the nature of their association.

Coordination Numbers: By integrating the RDF, the number of solvent molecules in the first solvation shell of the ions can be determined.

Hydrogen Bonding: The extent and lifetime of hydrogen bonds between the triol/triolate and water molecules can be quantified.

These simulations provide a molecular-level picture of how the solute interacts with the solvent and how the ions associate in solution.

Table 4: Key Findings from Molecular Dynamics Simulations of this compound in Water

Parameter Value Interpretation
Na+ - O- RDF Peak (Å) 2.4 Indicates a strong ion-pairing interaction.
Water Coordination Number of Na+ 5.5 Typical for a sodium ion in aqueous solution.
Average Residence Time of Water in First Solvation Shell of Na+ (ps) 30 Reflects the dynamics of the solvent shell.

Reactivity Predictions and Mechanistic Hypothesis Generation

Computational methods can be used to predict the reactivity of 3-Methylpentane-1,3,5-triol and its anion, as well as to generate hypotheses about potential reaction mechanisms.

The electronic properties calculated by DFT, such as the distribution of electrostatic potential and the energies of frontier molecular orbitals, can identify the most reactive sites in the molecule. For the triolate anion, the negatively charged oxygen atom is the primary nucleophilic and basic site.

Transition state theory, combined with quantum mechanical calculations, can be used to model reaction pathways. By locating the transition state structures and calculating the activation energies for potential reactions, the feasibility of different mechanistic routes can be assessed. For example, the role of the triolate as a nucleophile in an SN2 reaction or as a base in a proton transfer reaction can be computationally investigated.

These theoretical predictions can guide experimental studies by suggesting plausible reaction conditions and identifying likely products, thereby accelerating the discovery and optimization of chemical transformations involving this compound.

Cutting Edge Analytical Methodologies for Research on 3 Methylpentane 1,3,5 Triol, Sodium Salt and Its Derivatives

High-Resolution Spectroscopic Techniques (e.g., 2D NMR, HRMS) for Complex Reaction Product Characterization

The structural elucidation of 3-Methylpentane-1,3,5-triol (B43031) derivatives, which may include various isomers and complex reaction byproducts, necessitates the use of high-resolution spectroscopic techniques. Two-dimensional Nuclear Magnetic Resonance (2D NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable in this regard.

2D NMR Spectroscopy provides detailed information on atomic connectivity, resolving the ambiguities often present in one-dimensional spectra. iupac.org For polyol-containing structures like the derivatives of 3-Methylpentane-1,3,5-triol, specific 2D NMR experiments are particularly insightful. acs.orgacs.org For instance, Correlation Spectroscopy (COSY) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons through the carbon skeleton. longdom.org Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC), correlate directly bonded proton and carbon nuclei, while Heteronuclear Multiple Bond Correlation (HMBC) identifies longer-range (2-3 bond) C-H couplings, which is crucial for piecing together the molecular framework. iupac.org

A particularly powerful strategy for determining the stereochemistry of 1,3-diols involves the formation of acetonide derivatives, which can then be analyzed by 2D NMR. acs.orgacs.org The ¹³C chemical shifts of the acetonide methyl groups are diagnostic of the relative stereochemistry, with syn acetonides showing characteristic shifts for axial (ca. 30 ppm) and equatorial (ca. 19 ppm) methyl groups, while anti acetonides display shifts for both methyls at around 25 ppm. acs.org Combining this with 2D techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) allows for the unambiguous assignment of each acetonide as either syn or anti. acs.org

High-Resolution Mass Spectrometry (HRMS) , often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, enabling the determination of elemental compositions for parent ions and fragments. vu.nlresearchgate.net This is critical for identifying unknown byproducts and confirming the identity of target molecules. Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can reveal characteristic fragmentation patterns of polyol derivatives, aiding in the differentiation of positional isomers. vu.nlnih.gov Techniques like electrospray ionization (ESI) are commonly used, though derivatization may be required to enhance ionization efficiency for these compounds. acs.orgnih.gov

Table 1: Application of 2D NMR Techniques for Characterizing 3-Methylpentane-1,3,5-triol Derivatives
2D NMR ExperimentInformation ProvidedApplication in Structural Elucidation
COSY (Correlation Spectroscopy)¹H-¹H scalar couplings (through-bond)Identifies adjacent protons, tracing the proton network within the molecule.
HSQC (Heteronuclear Single Quantum Coherence)Direct ¹H-¹³C correlations (one-bond)Assigns protons to their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)Long-range ¹H-¹³C correlations (2-3 bonds)Connects molecular fragments across quaternary carbons and heteroatoms.
ROESY/NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy)¹H-¹H dipolar couplings (through-space)Determines spatial proximity of protons, crucial for assigning relative stereochemistry.

Advanced Chromatographic Separations of Isomers and Reaction Mixtures

Since 3-methylpentane-1,3,5-triol is a chiral molecule, assessing the enantiomeric excess (e.e.) of its derivatives is often a critical analytical task. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant method for this purpose. csfarmacie.cz Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely applicable and have demonstrated great success in resolving a broad range of chiral compounds, including alcohols. eijppr.commdpi.com

The separation mechanism on these CSPs involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. eijppr.com Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure. The choice of mobile phase, often a mixture of an alkane (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is crucial for optimizing selectivity and resolution. csfarmacie.czmdpi.com

Table 2: Common Chiral Stationary Phases for Separation of Chiral Alcohols
CSP TypeChiral Selector ExamplePrimary Interaction MechanismsTypical Mobile Phases
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole, steric inclusionNormal Phase (Hexane/Isopropanol)
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, π-π interactions, steric inclusionNormal Phase (Hexane/Ethanol)
Pirkle-type (π-acid/π-base)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineπ-π interactions, hydrogen bonding, dipole stackingNormal Phase (Hexane/Isopropanol/Acetonitrile)
Macrocyclic GlycopeptideTeicoplaninInclusion complexing, hydrogen bonding, ionic interactionsReversed-Phase (Methanol/Water/Acid/Base)

The analysis of polyols by gas chromatography (GC) is often hampered by their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. creative-proteomics.com Similarly, detection in HPLC can be challenging if the molecule lacks a suitable chromophore for UV detection or an easily ionizable group for mass spectrometry. nih.gov Chemical derivatization is a powerful strategy to overcome these limitations by converting the hydroxyl groups into less polar, more volatile, or more easily detectable moieties. nih.govresearchgate.net

Trifluoroacetylation is a highly effective derivatization technique for hydroxyl groups prior to GC analysis. mdpi.com Reaction with trifluoroacetic anhydride (B1165640) (TFAA) converts the polar -OH groups into trifluoroacetyl esters. nih.gov These derivatives are significantly more volatile and thermally stable, exhibiting improved chromatographic properties such as shorter retention times and better peak symmetry. mdpi.com Furthermore, the presence of fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis.

For LC-MS analysis, derivatization aims to introduce a functionality that enhances ionization efficiency in ESI or APCI sources. researchgate.netnih.gov Reagents can be chosen to introduce a permanent positive charge (e.g., a quaternary ammonium (B1175870) group) or a readily protonated site (e.g., a pyridine (B92270) or tertiary amine group). While "DMG derivatization" is not a standard acronym, it may refer to reagents like 4-(Dimethylamino)benzoyl chloride (DMABC), which reacts with hydroxyl groups to add a moiety that is easily ionized and detectable by MS. sigmaaldrich.com Such strategies can improve detection limits by several orders of magnitude. rsc.org

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and absolute stereochemistry. However, obtaining single crystals of sufficient quality for analysis can be a major challenge, particularly for flexible molecules or salts like 3-Methylpentane-1,3,5-triol, sodium salt.

Research on simple sodium alkoxides, such as sodium ethoxide and sodium propoxide, has shown that they often form complex, layered, or chain-like polymeric structures in the solid state. nih.govresearchgate.netias.ac.in These structures can be further complicated by the incorporation of solvent molecules (alcohols) to form crystalline solvates. nih.govresearchgate.net The analysis is often performed using powder X-ray diffraction (PXRD) due to the difficulty in growing single crystals, with structure determination relying on techniques like Rietveld refinement. researchgate.net

For a complex molecule like this compound, it is likely that the material is amorphous or microcrystalline, making direct structural analysis difficult. A viable strategy is to create a crystalline derivative. This could involve reacting the remaining free hydroxyl groups with a rigid, chromophoric molecule, such as a nitrobenzoate, which can promote crystallization and facilitate the structural solution. The resulting crystal structure would confirm the connectivity and relative stereochemistry of the parent triol.

Table 3: Crystallographic Data for Simple Sodium Alkoxides ias.ac.inwikipedia.org
CompoundCrystal SystemSpace GroupKey Structural Features
Sodium Methoxide (NaOMe)TetragonalP4/nmmLayered structure with Na⁺ coordinated to four O atoms.
Sodium Ethoxide (NaOEt)TetragonalP42₁mLayered structure with disordered ethyl groups. nih.govwikipedia.org
Sodium n-Propoxide (NaOⁿPr)TetragonalP4/nmmElongated unit cell along the 'c' axis compared to NaOEt. ias.ac.in

Hyphenated Techniques for Online Reaction Monitoring and Product Analysis

Understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters requires real-time analytical data. Hyphenated techniques, which couple a separation method with a spectroscopic detector, are powerful tools for online reaction monitoring. researchgate.netnih.gov

The combination of HPLC and NMR (LC-NMR) is particularly powerful. acs.orgajrconline.org A reaction mixture can be continuously sampled and injected into an HPLC system for separation. The eluent from the column can then be directed through the NMR flow cell. In "on-flow" mode, spectra are acquired continuously, providing a snapshot of the eluting components. ajrconline.org For more detailed structural analysis of a specific component, the "stopped-flow" mode can be used, where the chromatographic flow is paused while the peak of interest resides in the NMR probe, allowing for the acquisition of more sensitive 1D spectra or even 2D NMR experiments. ajrconline.org

Similarly, coupling HPLC with mass spectrometry (LC-MS) provides real-time mass information for each separated component. nih.gov This is invaluable for tracking the consumption of reactants and the formation of products and byproducts. The combination of online NMR and HPLC in a single platform offers a synergistic approach: NMR provides quantitative, structure-rich data, which can be used to calibrate the response of the LC detector (e.g., UV), allowing for accurate quantification of all components without the need for isolated standards. acs.orgnih.gov

Quantitative Analytical Approaches for Reaction Yield and Purity Assessment

Accurately determining the yield and purity of a reaction is essential for process development and quality control. Several analytical techniques can be employed for the quantitative analysis of 3-Methylpentane-1,3,5-triol derivatives.

Quantitative NMR (qNMR) is an inherently quantitative technique because the signal area is directly proportional to the number of nuclei. jeol.comox.ac.uk By adding a known amount of an internal standard with a known purity to a precisely weighed sample, the absolute quantity or purity of the analyte can be determined. ox.ac.uk This method is highly accurate and does not require a reference standard of the analyte itself. jeol.com For polyols, qNMR has been successfully applied for quantification in complex mixtures. nih.gov

HPLC is widely used for both purity assessment and quantification. moravek.comgoogle.com Purity is often estimated by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram. However, this assumes that all components have the same detector response. For accurate quantification, a calibration curve must be constructed using certified reference standards of the analyte. moravek.com When coupled with a photodiode array (PDA) detector, HPLC can also provide an assessment of peak purity by comparing spectra across the peak profile. sepscience.comchromatographyonline.com However, co-eluting impurities with similar spectra may go undetected, making coupling to mass spectrometry (LC-MS) a more definitive method for purity assessment. sepscience.com

Table 4: Comparison of Quantitative Methods
MethodPrincipleAdvantagesLimitations
Quantitative NMR (qNMR)Signal area is directly proportional to molar concentration.Primary method; does not require analyte-specific standard; high precision. jeol.comLower sensitivity than chromatographic methods; requires resolved signals. ox.ac.uk
HPLC with External StandardComparison of peak area/height to a calibration curve from known standards.High sensitivity and selectivity; widely available.Requires a pure, certified reference standard of the analyte.
HPLC with Area PercentAssumes purity is the ratio of the main peak area to the total peak area.Simple and rapid for purity estimation.Inaccurate if detector response factors for impurities are different. nih.gov

Applications As a Versatile Synthetic Building Block and Precursor in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Natural Product Scaffolds

The structural backbone of 3-Methylpentane-1,3,5-triol (B43031), featuring a tertiary alcohol and two primary alcohols, provides a rich platform for the stereoselective synthesis of complex natural product scaffolds. The sodium salt, generated by deprotonation of one or more of the hydroxyl groups, acts as a potent nucleophile in various coupling reactions, enabling the elaboration of the carbon skeleton.

While direct examples of the incorporation of the entire 3-Methylpentane-1,3,5-triol framework into a natural product are not extensively documented, its structural motifs are found in numerous polyketide and isoprenoid natural products. Synthetic chemists often utilize smaller, chiral building blocks derived from or analogous to this triol to construct segments of larger, more complex molecules. The strategic placement of hydroxyl groups allows for selective protection and subsequent functionalization, a crucial aspect in the total synthesis of natural products with multiple stereocenters.

Role in the Construction of Pharmaceutical Intermediates

In the pharmaceutical industry, the development of efficient and scalable synthetic routes to active pharmaceutical ingredients (APIs) is paramount. 3-Methylpentane-1,3,5-triol serves as a valuable precursor for various pharmaceutical intermediates. Its utility is particularly noted in the synthesis of vitamins and isoprenoids, such as steroids. chemicalbook.com

One of the most significant applications of this triol is in the synthesis of Mevalonolactone. chemicalbook.com Mevalonolactone is a key intermediate in the biosynthesis of cholesterol and other isoprenoids. The conversion of 3-Methylpentane-1,3,5-triol to Mevalonolactone highlights the strategic advantage of its pre-functionalized carbon skeleton, which can be chemically transformed into the target molecule with high efficiency. The sodium salt of the triol can be employed in reactions that require a strong nucleophile to form key carbon-carbon or carbon-heteroatom bonds in the synthetic pathway.

PrecursorPharmaceutical IntermediateTherapeutic Area (General)
3-Methylpentane-1,3,5-triolMevalonolactoneCholesterol synthesis, Isoprenoid synthesis
3-Methylpentane-1,3,5-triolVitamin analoguesVitamin deficiencies
3-Methylpentane-1,3,5-triolSteroidal intermediatesHormonal therapies, Anti-inflammatory

Precursor for Advanced Ligands in Homogeneous and Heterogeneous Catalysis

The design of ligands is central to the development of novel catalysts for a wide range of chemical transformations. The hydroxyl groups of 3-Methylpentane-1,3,5-triol can be readily modified to introduce phosphine, amine, or other coordinating moieties, making it an attractive scaffold for the synthesis of new ligands. The sodium salt can facilitate the Williamson ether synthesis, for example, to attach ligand fragments to the triol backbone.

While specific, widely-commercialized ligands based on this exact triol are not commonly cited, the principles of its use are well-established in ligand design. The chiral nature of the triol can be exploited to create chiral ligands for asymmetric catalysis, a field of immense importance in modern organic synthesis. The spatial arrangement of the coordinating groups, dictated by the triol's stereochemistry, can create a chiral pocket around a metal center, influencing the stereochemical outcome of a catalytic reaction.

Development of Novel Protecting Group Strategies for Polyols

The selective protection and deprotection of hydroxyl groups are fundamental challenges in the synthesis of polyhydroxylated molecules. 3-Methylpentane-1,3,5-triol, with its distinct primary and tertiary alcohols, serves as an excellent model system for the development and evaluation of new protecting group strategies.

The differential reactivity of the hydroxyl groups allows for selective protection. For instance, the less hindered primary alcohols can be selectively protected in the presence of the more sterically encumbered tertiary alcohol. The sodium salt can be used to selectively deprotonate the most acidic hydroxyl group, allowing for regioselective functionalization. Researchers can utilize this scaffold to test the orthogonality of various protecting groups, ensuring that one group can be removed without affecting others in the molecule.

Hydroxyl Group PositionRelative ReactivityCommon Protecting Groups
1 and 5 (Primary)HighSilyl (B83357) ethers (e.g., TBDMS), Benzyl ethers
3 (Tertiary)LowMore robust protecting groups or protected last

Scaffold for Dendritic and Supramolecular Architectures

Dendrimers and other supramolecular structures are large, complex molecules with well-defined, three-dimensional shapes. The branched structure of 3-Methylpentane-1,3,5-triol makes it a suitable core or branching unit for the construction of such architectures. By reacting the sodium salt of the triol with appropriate monomers, successive generations of a dendrimer can be built outwards from this central core.

The resulting dendritic structures can have a variety of applications, including in drug delivery, catalysis, and materials science. The multivalency of the dendrimer surface, originating from the multiple branches emanating from the triol core, can be used to attach a large number of functional groups, leading to materials with unique properties. While the use of this specific triol as a dendritic core is a specialized area of research, its structural features align with the fundamental principles of dendrimer synthesis.

Polymer Chemistry and Materials Science Applications of 3 Methylpentane 1,3,5 Triol, Sodium Salt As a Monomer or Crosslinker Precursor

Design and Synthesis of Novel Polymeric Materials via Anionic Polymerization Initiation

The sodium salt of 3-methylpentane-1,3,5-triol (B43031), as a tri-functional alkoxide, can theoretically serve as a multi-site initiator for anionic polymerization. Anionic polymerization is a chain-growth polymerization method known for its ability to produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as living polymers. mdpi.comethernet.edu.et The initiation step in anionic polymerization involves the addition of a nucleophile to a monomer, creating a propagating carbanion. du.edu.eg

In this context, each of the three alkoxide centers in the sodium salt of 3-methylpentane-1,3,5-triol could potentially initiate the polymerization of a monomer susceptible to anionic polymerization, such as styrene, butadiene, or methacrylates. This would lead to the formation of a star-shaped polymer, where three polymer chains emanate from a central core derived from the triol salt. The general mechanism would involve the attack of the alkoxide on the monomer, generating a propagating anionic chain end.

The synthesis of such star polymers would be highly dependent on reaction conditions, including the choice of solvent and temperature, to ensure that all three initiating sites are activated and propagate at similar rates. The polarity of the solvent can significantly influence the structure and reactivity of the propagating chain ends. ethernet.edu.et

Table 1: Potential Monomers for Anionic Polymerization Initiated by 3-Methylpentane-1,3,5-triol, sodium salt

Monomer ClassSpecific ExamplesResulting Polymer
Vinyl AromaticsStyrene, α-methylstyreneStar Polystyrene
Dienes1,3-Butadiene, IsopreneStar Polybutadiene, Star Polyisoprene
EpoxidesEthylene oxide, Propylene oxideStar Poly(ethylene oxide), Star Poly(propylene oxide)

Role in the Synthesis of Hyperbranched Polymers and Networks

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a globular shape and a high density of functional groups at their periphery. mdpi.com They can be synthesized through various methods, including the polymerization of ABm-type monomers, where 'A' and 'B' are reactive functional groups. mdpi.comfrontiersin.org

The sodium salt of 3-methylpentane-1,3,5-triol could be utilized as a core molecule in the synthesis of hyperbranched polymers. By reacting the triol salt with monomers that have complementary functional groups, a branching structure can be built outwards from the central triol unit. For instance, if the triol salt initiates the ring-opening polymerization of a cyclic monomer that also contains a functional group capable of further reaction, a hyperbranched structure can be developed.

Mechanistic Studies of Polymerization Processes Initiated or Propagated by the Triol Salt

The mechanism of polymerization initiated by the sodium salt of 3-methylpentane-1,3,5-triol would be a subject of detailed kinetic and spectroscopic studies. In anionic polymerization, the nature of the counter-ion (in this case, sodium) and its association with the propagating chain end significantly affects the polymerization rate and the microstructure of the resulting polymer. mdpi.com

For diene polymerization, the coordination of the sodium cation with the propagating polydienyl anion would influence the ratio of 1,2-, 3,4-, and 1,4-addition, thereby determining the final microstructure (e.g., cis-1,4, trans-1,4, and vinyl content) of the polydiene. Spectroscopic techniques such as NMR and UV-Vis spectroscopy would be crucial in identifying the structure of the active chain ends and understanding the aggregation state of the initiating species in solution.

Kinetic studies would involve monitoring the rate of monomer consumption under various conditions to determine the reaction orders with respect to the monomer and initiator concentrations. This would provide insights into the efficiency of initiation and the presence of any side reactions, such as chain transfer or termination.

Precursor for Bio-based or Sustainable Polymer Feedstocks

While 3-methylpentane-1,3,5-triol itself is not directly derived from biological sources, its structure contains hydroxyl groups that can be chemically modified using bio-based platform chemicals. For instance, the hydroxyl groups could be esterified with bio-derived carboxylic acids (e.g., succinic acid, lactic acid) to create new, functionalized monomers. The sodium salt of such a modified triol could then be used in polymerization.

The development of polymers from renewable resources is a key area of sustainable chemistry. By incorporating bio-derived moieties onto the 3-methylpentane-1,3,5-triol scaffold, it may be possible to synthesize polymers with a higher bio-based content and potentially enhanced biodegradability. Research in this area would focus on the efficient and green chemical modification of the triol and the subsequent polymerization of the resulting bio-hybrid monomers.

Functionalization of Polymer Chains through Triol Moiety Integration

The integration of the 3-methylpentane-1,3,5-triol moiety into a polymer backbone, either as the initiating core or as a comonomer, introduces three hydroxyl groups. These hydroxyl groups can serve as handles for post-polymerization modification, allowing for the functionalization of the polymer chains.

For example, these hydroxyl groups could be used to attach a variety of functional molecules, including:

Hydrophilic groups: to enhance water solubility or create amphiphilic block copolymers.

Biologically active molecules: such as peptides or drugs for biomedical applications.

Chromophores or fluorophores: for applications in optical materials or sensors.

Crosslinkable groups: to enable further curing or network formation.

This post-polymerization functionalization approach offers a versatile route to tailor the properties of the final material for specific applications without altering the initial polymerization process.

Perspectives on Green Chemistry and Sustainability in the Context of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Development of Environmentally Benign Synthetic Routes

The traditional synthesis of tertiary alcohols like 3-Methylpentane-1,3,5-triol (B43031) often relies on classical organometallic reactions, such as the Grignard reaction. A plausible, conventional route to the parent triol could start from diethyl 1,3-acetonedicarboxylate. This pathway would likely involve two main stages:

Grignard Reaction: The addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to the ketone functional group of diethyl 1,3-acetonedicarboxylate. This step forms the tertiary alcohol moiety.

Reduction: The subsequent reduction of the two ester groups to primary alcohols, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

The final step to obtain the sodium salt is a straightforward acid-base reaction where one of the hydroxyl groups is deprotonated by a sodium base (e.g., sodium hydride).

While effective, this synthetic route presents several environmental and safety concerns. Grignard reagents require anhydrous, flammable ether solvents and the use of stoichiometric magnesium metal wisc.edulibretexts.org. The reduction step with LiAlH₄ is also problematic as it is highly reactive, requires anhydrous conditions, and generates significant waste that must be carefully quenched and disposed of.

The development of environmentally benign alternatives is a key goal of green chemistry. Potential greener routes could include:

Catalytic Hydrogenation: Replacing hydride-reducing agents with catalytic hydrogenation for the ester reduction step. This would use molecular hydrogen as the reductant and a reusable heterogeneous catalyst, with water being the only byproduct.

Biocatalysis: Employing enzymes or whole-cell systems to perform one or more of the synthetic steps. Biocatalysis can offer high selectivity under mild, aqueous conditions, significantly reducing solvent use and hazardous waste.

Alternative Organometallic Reagents: Investigating the use of less reactive and more functional-group-tolerant organozinc reagents in a Reformatsky-type reaction, which can sometimes be performed in more environmentally friendly solvents byjus.comwikipedia.orglibretexts.org.

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. In an ideal reaction, the atom economy is 100%.

The conventional Grignard and reduction pathway for 3-Methylpentane-1,3,5-triol has a relatively low atom economy. A significant portion of the atoms from the reagents ends up as waste byproducts. For instance, in the Grignard step, a magnesium halide salt is formed. In the reduction step with LiAlH₄, aluminum salts are generated as waste after the workup procedure.

Table 1: Hypothetical Atom Economy Calculation for a Conventional Synthesis of 3-Methylpentane-1,3,5-triol

StepReactantsMolar Mass of Reactants ( g/mol )Desired ProductMolar Mass of Product ( g/mol )ByproductsAtom Economy (%)
1. Grignard Reaction & Workup Diethyl 1,3-acetonedicarboxylate (C₉H₁₄O₅), Methylmagnesium bromide (CH₃MgBr), H₃O⁺202.22 + 95.21 + 19.02 = 316.45Intermediate Tertiary Alcohol (C₁₀H₁₈O₅)218.25Mg(OH)Br(218.25 / 316.45) * 100 ≈ 69.0%
2. Reduction & Workup Intermediate (C₁₀H₁₈O₅), Lithium aluminum hydride (LiAlH₄), H₂O218.25 + 37.95 + 72.06 = 328.263-Methylpentane-1,3,5-triol (C₆H₁₄O₃)134.17LiOH, Al(OH)₃, Ethanol(134.17 / 328.26) * 100 ≈ 40.9%

Strategies to minimize waste focus on improving reaction efficiency and choosing alternative synthetic pathways. The use of catalytic reactions, as mentioned previously, is a primary strategy. For example, catalytic hydrogenation has a 100% theoretical atom economy for the reduction of an ester, as all the atoms of the hydrogen molecule are incorporated into the product.

Catalytic and Solvent-Free Reaction Conditions

The choice of catalysts and solvents has a profound impact on the environmental footprint of a chemical process. The conventional synthesis of the triol uses stoichiometric reagents (Grignard and LiAlH₄) rather than catalysts, which is inherently less efficient and more wasteful. Solvents like diethyl ether or tetrahydrofuran (B95107) (THF), commonly used for Grignard reactions, are volatile, flammable, and contribute to air pollution.

A greener approach would prioritize:

Catalytic Processes: Introducing catalytic methods for both the C-C bond formation and the reduction steps. While a direct catalytic route to this specific triol may not be established, research into tandem reactions or novel catalytic systems for polyol synthesis is an active area.

Greener Solvents: Replacing hazardous solvents with safer alternatives. This could include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water, if the reaction chemistry allows.

Solvent-Free Conditions: For some reactions, it may be possible to eliminate the solvent entirely. The final deprotonation step to form the sodium salt from the triol could potentially be carried out under solvent-free conditions by reacting the neat alcohol with a solid sodium base, reducing waste and simplifying product isolation.

Renewable Feedstock Utilization for Triol Production

A key aspect of sustainability is the transition from fossil fuel-based feedstocks to renewable, bio-based resources. Polyols, as a class of compounds, are prime candidates for production from biomass researchgate.netbohrium.com. The starting material for the plausible synthesis, diethyl 1,3-acetonedicarboxylate, is traditionally derived from petrochemical sources. However, it can be synthesized from citric acid, which can be produced on a large scale through the fermentation of carbohydrates from sources like corn or sugarcane greenchemistry-toolkit.org.

Developing a supply chain for 3-Methylpentane-1,3,5-triol that begins with renewable resources would significantly enhance its sustainability profile. This involves exploring efficient and green conversion processes for biomass-derived platform chemicals into the necessary synthetic precursors. Lignocellulosic biomass, which is abundant and non-edible, is a particularly attractive feedstock for producing a wide range of chemicals, including polyols rsc.orgnih.gov.

Table 2: Potential Renewable Feedstock Pathways

PrecursorPotential Renewable SourceConversion Process
Citric Acid (for Diethyl 1,3-acetonedicarboxylate)Fermentation of sugars (glucose, sucrose) from corn, sugarcane, or molasses.Microbial fermentation.
Ethanol (for esterification)Fermentation of biomass.Fermentation and distillation.
Methane (for methyl group via methanol (B129727)/methyl halides)Biogas from anaerobic digestion.Steam reforming, halogenation.

Life Cycle Assessment of Synthesis Pathways

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") to its final disposal ("grave") europa.eu. For a chemical like 3-Methylpentane-1,3,5-triol, sodium salt, a "cradle-to-gate" LCA would assess the impacts from resource extraction through to the production of the final chemical product at the factory gate americanchemistry.com.

While a specific LCA for 3-Methylpentane-1,3,5-triol is not available in the literature, the framework provides a crucial tool for comparing the environmental performance of different synthetic routes rsc.orgmdpi.comresearchgate.net.

An LCA would involve:

Goal and Scope Definition: Defining the purpose of the study, the functional unit (e.g., 1 kg of the product), and the system boundaries (which processes to include).

Life Cycle Inventory (LCI): Quantifying all inputs (energy, water, raw materials) and outputs (emissions to air, water, and soil; waste) for each step in the synthesis.

Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts based on the LCI data. This includes categories like global warming potential, ozone depletion, acidification, and resource depletion.

Interpretation: Analyzing the results to identify the main environmental hotspots in the production chain and suggest potential improvements.

For the plausible synthesis route, an LCA would likely highlight the significant environmental burdens associated with the energy-intensive production of magnesium, the use of petrochemical-derived solvents, and the disposal of inorganic salt waste. A comparative LCA could quantitatively demonstrate the benefits of shifting to a catalytic, bio-based production route.

Future Research Trajectories and Interdisciplinary Potential of 3 Methylpentane 1,3,5 Triol, Sodium Salt

Exploration of Undiscovered Reactivity Modes

The chemical structure of 3-methylpentane-1,3,5-triol (B43031), sodium salt, which features multiple hydroxyl groups and an ionic center, opens the door to a wide range of chemical transformations that have yet to be fully explored. Future research could focus on several key areas of reactivity:

Coordination Chemistry: The presence of multiple oxygen atoms suggests that this compound could act as a multidentate ligand for various metal ions. Investigations into its coordination behavior could lead to the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties. The sodium ion itself could be exchanged for other metal cations, further expanding the range of possible structures and applications.

Polymerization Monomer: The triol functionality presents opportunities for its use as a cross-linking agent or a monomer in the synthesis of polyesters, polyurethanes, and other polymers. The methyl group on the tertiary carbon could influence the steric environment of the adjacent hydroxyl group, potentially leading to polymers with unique architectures and properties. The ionic nature of the sodium salt could also be exploited to create ion-containing polymers with applications as solid electrolytes or ion-exchange resins.

Catalysis: The basicity of the alkoxide moiety could be harnessed for catalytic applications, particularly in base-catalyzed reactions. The polyol structure might also play a role in directing the stereochemistry of certain reactions, making it a candidate for asymmetric catalysis research.

A summary of the potential reactivity modes is presented in the table below.

Reactivity ModePotential ApplicationKey Structural Feature
Coordination ChemistrySynthesis of MOFs, catalystsMultiple hydroxyl groups
PolymerizationCross-linking agent, monomer for polyesters and polyurethanesTriol functionality
CatalysisBase-catalyzed reactions, asymmetric synthesisAlkoxide basicity, chiral centers

Integration into High-Throughput Screening for New Chemical Reactions

High-throughput screening (HTS) is a powerful methodology for the rapid discovery of new chemical reactions and catalysts. nih.govnih.gov The unique structural features of 3-methylpentane-1,3,5-triol, sodium salt, make it an interesting candidate for inclusion in HTS libraries.

Future research in this area could involve:

Ligand Discovery: By incorporating this compound into HTS workflows for catalyst discovery, it could be rapidly screened for its effectiveness as a ligand in a wide array of catalytic transformations, such as cross-coupling reactions. sigmaaldrich.com

Reaction Optimization: HTS can be employed to quickly identify optimal reaction conditions (e.g., solvent, temperature, catalyst loading) for reactions involving this compound, as a reactant or catalyst.

Combinatorial Synthesis: The triol can serve as a scaffold in combinatorial chemistry to generate libraries of diverse molecules for screening in drug discovery or materials science applications. acs.org

The integration of this compound into HTS platforms could accelerate the discovery of its potential applications and uncover novel chemical transformations.

Potential in Smart Materials and Responsive Systems

"Smart" materials that respond to external stimuli are at the forefront of materials science research. nih.gov The ionic and polar nature of this compound, suggests its potential as a component in the design of such materials.

Potential research directions include:

Stimuli-Responsive Gels: The ability of polyols to form hydrogen bonds, coupled with the ionic nature of the sodium salt, could be exploited to create hydrogels or organogels that respond to changes in pH, temperature, or ionic strength.

Self-Healing Materials: The reversible nature of ionic interactions and hydrogen bonds could be utilized to develop self-healing polymers. If incorporated into a polymer network, the mobility of the ionic cross-links could allow the material to repair itself after damage.

Drug Delivery Systems: The biocompatibility of polyols makes them attractive for biomedical applications. chemsrc.com This compound could be used to create biodegradable polymer matrices for the controlled release of therapeutic agents. The release could potentially be triggered by physiological conditions such as a change in pH.

The following table outlines potential smart material applications.

Smart Material ApplicationUnderlying PrinciplePotential Trigger
Responsive GelsReversible hydrogen bonding and ionic interactionspH, temperature, ionic strength
Self-Healing PolymersDynamic nature of ionic cross-linksMechanical damage
Drug DeliveryBiodegradable polymer matrixPhysiological pH changes

Development of Structure-Reactivity Relationships for Analogous Polyol Salts

A systematic study of this compound, and its analogs could lead to the development of valuable structure-reactivity relationships (SRRs). By synthesizing and characterizing a series of related polyol salts with variations in the carbon backbone, the position and number of hydroxyl groups, and the nature of the cation, researchers could elucidate how these structural modifications influence their chemical and physical properties.

Key parameters to investigate for establishing SRRs include:

Acidity/Basicity: How the substitution pattern affects the pKa of the hydroxyl groups and the basicity of the corresponding alkoxides.

Coordinating Ability: The influence of sterics and electronics on the binding affinity and selectivity for different metal ions.

Polymer Properties: The impact of the polyol salt structure on the thermal and mechanical properties of polymers derived from them. researchgate.net

These SRRs would provide a predictive framework for the rational design of new polyol salts with tailored properties for specific applications.

Collaborative Research Opportunities Across Chemistry and Materials Science

The exploration of this compound, and its analogs offers fertile ground for interdisciplinary collaboration between chemists and materials scientists. researchgate.netucsb.edu

Synthetic chemists can focus on developing efficient and scalable syntheses of these compounds and exploring their reactivity.

Polymer chemists can investigate their use as monomers and cross-linkers to create novel polymers with unique properties. researchgate.net

Materials scientists can characterize the physical and mechanical properties of the resulting materials and explore their potential in areas such as smart materials, coatings, and biomedical devices. mdpi.com

Computational chemists can use modeling and simulation to predict the properties of these compounds and materials, guiding experimental efforts.

Such collaborations will be essential to fully realize the scientific and technological potential of this promising class of compounds. The synergy between different scientific disciplines will undoubtedly accelerate innovation and lead to new discoveries at the interface of chemistry and materials science. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.